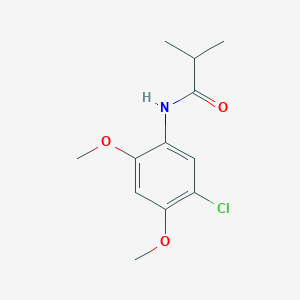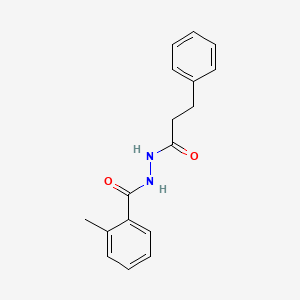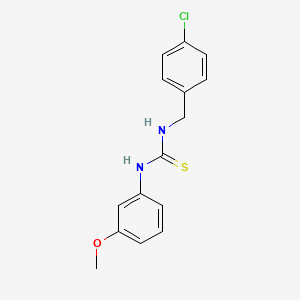
N-(5-chloro-2,4-dimethoxyphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-methylpropanamide, commonly known as CDMMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of phenylacetamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
CDMMPA exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways in the body. For example, it inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and play a crucial role in cancer progression. CDMMPA also inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
CDMMPA has been shown to have various biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties, which can be useful in treating various inflammatory diseases such as arthritis and asthma. Furthermore, CDMMPA has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase and increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CDMMPA in lab experiments is its potential therapeutic properties, which can be useful in studying various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, CDMMPA is relatively easy to synthesize and can be obtained in pure form using column chromatography. However, one of the limitations of using CDMMPA in lab experiments is its potential toxicity, which can affect the results of the experiments and pose a risk to researchers.
Orientations Futures
There are several future directions for the research on CDMMPA. One of the potential areas of research is its use in combination therapy for cancer treatment. CDMMPA has shown promising results in inhibiting the growth of cancer cells, and combining it with other anti-cancer drugs may lead to better therapeutic outcomes. Another area of research is the development of CDMMPA analogs with improved therapeutic properties and reduced toxicity. Furthermore, CDMMPA can also be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of CDMMPA involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure form of CDMMPA.
Applications De Recherche Scientifique
CDMMPA has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, CDMMPA has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its anti-inflammatory properties, which can be useful in treating various inflammatory diseases such as arthritis and asthma. Furthermore, CDMMPA has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-7(2)12(15)14-9-5-8(13)10(16-3)6-11(9)17-4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZJPKLRAAQTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)





![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)



![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)


![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)